molecular formula C17H19N3O5 B2867267 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide CAS No. 2034378-94-2

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Cat. No.: B2867267
CAS No.: 2034378-94-2
M. Wt: 345.355
InChI Key: QHUGWWJHYZCCQD-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxine core linked via a methyl group to a 1,2,4-oxadiazole ring substituted at the 3-position with oxan-4-yl (tetrahydropyran-4-yl). Its synthesis likely involves coupling a preformed oxadiazole-chloromethyl intermediate with a benzodioxine-carboxylic acid derivative under basic conditions, as seen in analogous reactions .

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c21-17(12-2-1-3-13-15(12)24-9-8-23-13)18-10-14-19-16(20-25-14)11-4-6-22-7-5-11/h1-3,11H,4-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUGWWJHYZCCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydro-2H-pyran-4-yl derivative, followed by the formation of the 1,2,4-oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with the dihydrobenzo[b][1,4]dioxine-5-carboxamide moiety under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Variations

a) Benzoxazine vs. Benzodioxine Derivatives

Compounds like those in replace the benzodioxine with a 3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazine core. The oxazine ring introduces a ketone group, altering electronic properties and reducing hydrogen-bonding capacity compared to the benzodioxine carboxamide .

b) Oxadiazole Substituents
  • Phenyl-Substituted Oxadiazoles : and highlight derivatives with phenyl groups at the oxadiazole 3-position. These exhibit higher lipophilicity but reduced conformational flexibility compared to the oxan-4-yl substituent in the target compound .

Linker and Functional Group Modifications

a) Carboxamide vs. Acetate Esters

The target compound’s carboxamide group (–6) contrasts with acetate esters in . Carboxamides improve metabolic stability and hydrogen-bonding interactions compared to esters, which are prone to hydrolysis .

b) Sulfamoyl and Isoxazole Modifications

This differs from the target compound’s oxadiazole-methyl-benzodioxine architecture, which prioritizes balanced lipophilicity .

Key Reactions

  • Oxadiazole Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives (e.g., using Cs₂CO₃ in DMF, as in ) is common for oxadiazole synthesis .
  • Coupling Reactions : Nucleophilic substitution (e.g., chloromethyl-oxadiazole with benzodioxine-carboxamide) under mild conditions (room temperature, 16–18 hours) is critical for yield optimization .

Yield and Purity Considerations

Yields for analogues range from 58% () to "ethical yields" (undefined, ). The oxan-4-yl group’s steric bulk may necessitate longer reaction times or elevated temperatures compared to phenyl-substituted analogues.

Pharmacological and Physicochemical Properties

Bioactivity Trends

  • Antimicrobial Potential: Oxadiazole-containing compounds (e.g., ) show activity against enteric pathogens. The oxan-4-yl group may enhance gastrointestinal tract retention due to moderate hydrophobicity .
  • Protein Degradation : ’s benzodioxine carboxamide derivatives demonstrate utility in targeted protein degradation, suggesting the target compound could share similar proteasome-interaction capabilities .

Physicochemical Comparison

Property Target Compound Phenyl-Oxadiazole Analogue () Sulfamoyl-Isoxazole Analogue ()
Molecular Weight (g/mol) ~376 (estimated) ~320–350 376.51
LogP (Predicted) ~2.5 ~3.0–3.5 ~2.8
Hydrogen-Bond Acceptors 6 5–6 7

Biological Activity

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a benzodioxine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C12H13N3O4\text{C}_{12}\text{H}_{13}\text{N}_{3}\text{O}_{4}

This structure suggests various pharmacophoric properties that could influence its biological activity. The presence of the oxadiazole ring is particularly notable due to its association with a wide range of biological activities.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles possess antibacterial and antifungal activities. The mechanism often involves inhibition of critical biosynthetic pathways in microorganisms.

Activity Type Mechanism References
AntibacterialInhibition of fatty acid synthesis
AntifungalDisruption of cell wall synthesis
AntitubercularInhibition of mycobacterial enzymes

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study on related oxadiazole derivatives demonstrated promising results against several cancer cell lines, indicating that modifications in the oxadiazole structure can enhance cytotoxicity.

Case Studies

  • Antimicrobial Efficacy : A study by Dhumal et al. (2016) explored the antimicrobial activity of oxadiazole derivatives against Mycobacterium tuberculosis. The most active compounds exhibited MIC values in the low micromolar range, showcasing their potential as antitubercular agents .
  • Anticancer Activity : Research conducted by Salama et al. (2020) synthesized a series of 1,3,4-oxadiazole derivatives and tested them against various cancer cell lines. Compounds demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating strong anticancer potential .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The oxadiazole ring may interact with key enzymes involved in metabolic pathways, leading to disrupted cellular functions.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.

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